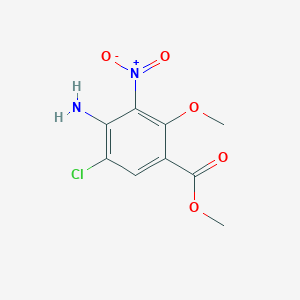

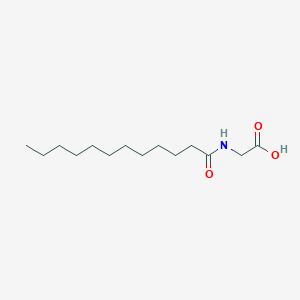

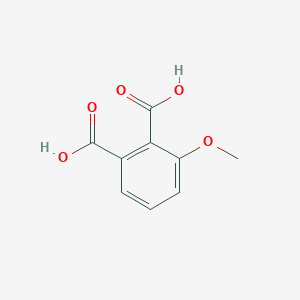

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

説明

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a chemical compound with significant relevance in scientific research, particularly in organic chemistry and molecular structure analysis.

Synthesis Analysis

The synthesis of related compounds often involves hydrogen bonding and complex molecular interactions. For instance, Portilla et al. (2007) describe the formation of hydrogen-bonded sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through N-H...O and C-H...O hydrogen bonds, demonstrating the intricate nature of such synthesis processes (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as those studied by Kam et al. (2020), often exhibits polarized molecular-electronic structures. These structures are determined using various spectroscopic methods, including NMR and IR spectroscopy (Kam et al., 2020).

Chemical Reactions and Properties

Compounds similar to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate are used as building blocks in the synthesis of various heterocyclic scaffolds, as described by Křupková et al. (2013), who highlight the compound's role in preparing substituted nitrogenous heterocycles (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their crystalline forms and hydrogen-bonded structures. This is evident in the work of Quiroga et al. (2008), who describe the hydrogen-bonded framework in related molecules (Quiroga et al., 2008).

Chemical Properties Analysis

The chemical properties of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and related compounds are characterized by their reactivity in various chemical reactions. The work by Xiao (2007) demonstrates the intermediate role of similar compounds in pharmaceutical synthesis, highlighting their chemical versatility (Xiao, 2007).

科学的研究の応用

Conformational Studies in Organic Chemistry

Research on ortho-substituted diphenyl ethers, such as the related compound methyl 4-methoxy-3-nitrobenzoate, has revealed insights into molecular conformations. Studies have shown that these compounds principally adopt specific conformations like "H-inside" or "methoxy-inside," which are significant in understanding molecular interactions and stability (Chandler, Smith, & Moir, 1964).

Role in Synthesis Processes

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and its derivatives are utilized in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of specific benzoxazolone derivatives, which are essential for metabolic studies of certain pharmaceutical agents (Kato & Morie, 1996).

Chemical Solubility and Transfer Studies

Studies involving the solubility of various nitrobenzoic acid derivatives, including similar compounds to methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, have been conducted to understand their behavior in different solvents. This research is crucial in the development of pharmaceuticals and chemical processing (Hart et al., 2015).

Development of Cytotoxic Agents

Certain derivatives of methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate have been explored for their cytotoxic properties. This research is instrumental in developing new chemotherapeutic agents and understanding how structural variations can impact biological activity (Elomri et al., 1999).

Fabrication of Dyes

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is involved in the synthesis of dyes. Research has shown that derivatives of this compound can be utilized to create acid dyes with applications in various industries, demonstrating the compound's versatility in applied chemistry (Kitajima, Kadoya, Maeda, & Oshima, 1970).

特性

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKJDKMQBJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477514 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

CAS RN |

457947-61-4 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)